molecular formula C19H20ClN3 B1669166 Clemizole CAS No. 442-52-4

Clemizole

Cat. No. B1669166
CAS RN: 442-52-4
M. Wt: 325.8 g/mol
InChI Key: CJXAEXPPLWQRFR-UHFFFAOYSA-N
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Description

Clemizole is an H1 agonist . It is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by a pyrrolidin-1-ylmethyl and a 4-chlorobenzyl groups at positions 2 and 1 respectively . It has a role as a histamine antagonist .


Synthesis Analysis

Benzimidazoles substituted with an alkylamine at position 2 have a venerable history as H1 antihistaminic agents . The standard starting material for many benzimidazoles consists of phenylenediamine, or its derivatives . Clemizole synthesis involves the reaction of that compound with chloroacetic acid, which can be rationalized by invoking initial formation of the chloromethyl amide . Imide formation with the remaining free amino group closes the ring to afford 2-chloromethyl benzimidazole .


Molecular Structure Analysis

Clemizole is a nonselective, Ca(2+)-permeable cation channel that belongs to the large family of transient receptor potential channels . It is predominantly found in the central nervous system with a high expression density in the hippocampus, the amygdala, and the frontal cortex . Several studies confirm that TRPC5 channels are implicated in the regulation of neurite length and growth cone morphology .


Chemical Reactions Analysis

Clemizole binds to serotonin receptors and its antiepileptic activity can be mimicked by drugs acting on serotonin signaling pathways . It is also found to substantially inhibit HCV replication .

Scientific Research Applications

Cardiac Potassium Currents Inhibition

Clemizole hydrochloride has been shown to block cardiac K+ currents expressed in HEK 293 cells. This effect suggests a potential role in affecting cardiac repolarization, indicating its potential utility in cardiac arrhythmia research (Ling Jie et al., 2017).

Hepatitis C Virus Infection

Clemizole hydrochloride inhibits NS4B's RNA binding and HCV replication, demonstrating a moderate antiviral effect. Its antiviral efficacy is notably enhanced when combined with HCV protease inhibitors, showing a high level of synergy and reduced frequency of drug-resistant mutants. This highlights Clemizole's potential as part of anti-HCV treatment strategies (S. Einav et al., 2010).

Antiarrhythmic Actions

Clemizole exhibits selective antiarrhythmic actions in dog models, particularly in converting circus movement flutter to sinus rhythm without significantly affecting arterial pressure. This specificity underscores its potential pharmacological value in treating atrial circus movement arrhythmias (R. Méndez et al., 2004).

Human Drug Metabolism and Drug-Drug Interaction Prediction

Studies using chimeric mice with humanized livers demonstrated that such models could predict human drug metabolism and potential drug-drug interactions for Clemizole, particularly in the context of HCV treatment. This suggests a method to improve preclinical drug assessment quality (T. Nishimura et al., 2013).

Structural Basis for Channel Inhibition

Structural analyses of TRPC5 channel inhibition by Clemizole reveal distinct binding pockets and mechanisms, providing insights into how Clemizole and similar compounds can modulate ion channel function. This knowledge aids in the design and optimization of new inhibitors targeting human TRPC5, with implications for treating anxiety disorders, depression, and kidney disease (K. Song et al., 2020).

Safety And Hazards

When handling Clemizole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Clemizole is currently being re-purposed for treatment of Dravet syndrome and Lennox-Gastaut syndrome . It is in Phase II clinical trials for Lennox-Gastaut syndrome and Phase I clinical trials for Epilepsy . The future of Clemizole seems promising in terms of reductions in seizure frequency and/or severity .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXAEXPPLWQRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046939
Record name Clemizole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clemizole

CAS RN

442-52-4
Record name Clemizole
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Record name Clemizole [INN:BAN]
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Record name Clemizole
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URL https://www.drugbank.ca/drugs/DB15932
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Record name Clemizole
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Record name Clemizole
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Record name Clemizole
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Record name CLEMIZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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